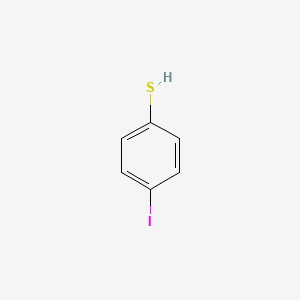

4-Iodobenzenethiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-iodobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IS/c7-5-1-3-6(8)4-2-5/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZUTVQEBGHQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349667 | |

| Record name | p-iodothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52928-01-5 | |

| Record name | p-iodothiophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of 4 Iodobenzenethiol As a Versatile Building Block in Organic Synthesis

The dual functionality of 4-iodobenzenethiol makes it a highly useful building block for the synthesis of more complex molecules. The thiol group and the carbon-iodine bond can undergo a variety of chemical transformations, often selectively, allowing for the construction of diverse molecular architectures.

The thiol (-SH) group is nucleophilic and can react with various electrophiles. rsc.org It is particularly known for its ability to form strong bonds with gold and other noble metal surfaces, a property extensively used in the creation of self-assembled monolayers (SAMs). nih.govsigmaaldrich.com These organized, single-molecule-thick layers are fundamental in nanoscience and surface chemistry, with applications in electronics, sensing, and biocompatible coatings. ossila.compradeepresearch.org The thiol moiety can also be oxidized to form disulfide bonds, which are crucial in the structure of various polymers and biological molecules. rsc.orgebsco.com

The iodine atom on the aromatic ring serves as an excellent leaving group in a multitude of cross-coupling reactions. wikipedia.org These reactions, often catalyzed by transition metals like palladium or copper, are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com For instance, this compound can participate in well-known transformations such as:

Sonogashira coupling: To form bonds with terminal alkynes.

Suzuki coupling: To react with boronic acids.

Heck coupling: To couple with alkenes.

Buchwald-Hartwig amination: To form bonds with amines.

This reactivity allows for the attachment of various organic fragments to the benzene (B151609) ring, making this compound a key precursor for synthesizing complex aromatic compounds, including pharmaceuticals and materials with specific electronic or optical properties. ontosight.aigoogle.com The presence of both the thiol and iodo groups allows for sequential or orthogonal reactions, where one group can be reacted while the other remains protected or inert, providing a strategic advantage in multi-step syntheses.

Contextualization Within Organosulfur Chemistry and Halogenated Thiol Compounds

Direct Synthesis Approaches to this compound

Direct synthesis methods for this compound focus on the introduction of a thiol group onto a pre-existing 4-iodo-substituted benzene (B151609) ring. One common approach involves the diazotization of 4-iodoaniline (B139537). In this process, 4-iodoaniline is treated with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid to form a diazonium salt. This intermediate is then reacted with a sulfur-containing nucleophile to introduce the thiol group. For instance, reaction with potassium ethyl xanthate followed by hydrolysis can yield this compound.

Another direct method is the reaction of 1,4-diiodobenzene (B128391) with a sulfur source. This can be achieved using reagents like sodium sulfide (B99878) or sodium hydrosulfide, although this method may require specific catalysts and conditions to achieve good selectivity and yield, as the reactivity of the two iodine atoms needs to be controlled.

Preparation of this compound via Functional Group Interconversions

Functional group interconversion (FGI) provides a versatile alternative for synthesizing this compound. numberanalytics.comub.edutgc.ac.inic.ac.uke3s-conferences.org This strategy involves starting with a 4-iodophenyl compound that already possesses a different functional group and converting it into a thiol. numberanalytics.comub.edutgc.ac.inic.ac.uke3s-conferences.org

A prevalent FGI route begins with 4-iodobenzenesulfonyl chloride. The sulfonyl chloride can be reduced to the corresponding thiol. Strong reducing agents like lithium aluminum hydride are effective for this transformation. Alternatively, a two-step process involving the initial reduction of the sulfonyl chloride to a sulfinate salt, followed by further reduction to the thiol, can also be employed.

Another example of FGI starts from 4-iodophenol. The phenol (B47542) can be converted to a thiophenol through various multi-step sequences, such as the Newman-Kwart rearrangement. In this process, the phenol is first converted to an O-aryl thiocarbamate, which upon heating, rearranges to an S-aryl thiocarbamate. Subsequent hydrolysis then affords the desired this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of this compound to minimize environmental impact. imist.maacs.orgnih.govmatanginicollege.ac.in These approaches focus on using less hazardous reagents, reducing waste, and employing more energy-efficient conditions. imist.maacs.orgnih.govmatanginicollege.ac.in

Solvent-Free Conditions: One green approach involves conducting reactions in the absence of traditional organic solvents. matanginicollege.ac.in For example, the synthesis of symmetrical disulfides, which can be a precursor to or a derivative of this compound, can be achieved under solvent-free conditions.

Mechanochemistry: Mechanochemistry, which uses mechanical force to induce chemical reactions, is a promising green synthetic tool. cnr.itbeilstein-journals.orgresearchgate.netnih.govd-nb.info This technique can often be performed without solvents and at room temperature, significantly reducing energy consumption and the use of hazardous substances. cnr.itbeilstein-journals.orgresearchgate.netnih.govd-nb.info The synthesis of various sulfur-containing compounds has been successfully demonstrated using ball milling, highlighting the potential of mechanochemistry for the synthesis of this compound and its derivatives. beilstein-journals.orgnih.govd-nb.info

Synthetic Routes to Derivatives and Related Organosulfur Compounds Incorporating this compound Moieties

This compound is a valuable building block for the synthesis of a variety of organosulfur compounds.

Formation of Unsymmetrical and Symmetrical Disulfides

Symmetrical disulfides, such as bis(4-iodophenyl) disulfide, can be readily prepared by the oxidation of this compound. This can be achieved using a variety of oxidizing agents, including hydrogen peroxide, iodine, or even air under basic conditions. rsc.org Green methods for this transformation include the use of zeolites like ETS-10, which can catalyze the radical coupling of thiols to disulfides without the need for an oxidant. rsc.org

The synthesis of unsymmetrical disulfides, where the two sulfur-bound organic groups are different, is more challenging due to competing side reactions. organic-chemistry.orgresearchgate.net One effective method involves reacting this compound with a sulfenyl chloride derived from a different thiol. mdpi.com Another approach utilizes a disulfide exchange reaction, where this compound reacts with a symmetrical disulfide in the presence of a catalyst. researchgate.net More advanced methods employ reagents like bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide, which allows for the mild and high-yielding synthesis of unsymmetrical disulfides from thiols. organic-chemistry.orgresearchgate.net "Redox-click" chemistry using sulfonyl fluorides has also emerged as a highly efficient and selective method for disulfide bond formation. chemrxiv.org

Table 1: Selected Methods for Disulfide Synthesis

| Disulfide Type | Reagents/Conditions | Key Features |

|---|---|---|

| Symmetrical | This compound, Oxidizing agent (e.g., H₂O₂, I₂) | Simple oxidation of the thiol. |

| Symmetrical | This compound, ETS-10 zeolite | Green, oxidant-free radical coupling. rsc.org |

| Unsymmetrical | This compound, R-SCl | Reaction with a sulfenyl chloride. mdpi.com |

| Unsymmetrical | This compound, R-S-S-R, Catalyst | Disulfide exchange reaction. researchgate.net |

| Unsymmetrical | This compound, Bis(5,5-dimethyl-2-thiono-1,3,2-dioxaphosphorinanyl)disulfide | Mild conditions, high yields. organic-chemistry.orgresearchgate.net |

| Unsymmetrical | This compound, Sulfonyl fluoride (B91410) | "Redox-click" chemistry, high selectivity. chemrxiv.org |

Synthesis of Aryl Xanthates and Dithiocarbamates

Aryl xanthates can be synthesized from this compound by reaction with carbon disulfide in the presence of a base, followed by alkylation of the resulting xanthate salt with an alkyl halide. A more direct route to related structures involves the reaction of arynes with potassium xanthates. nih.govacs.org These methods provide access to versatile intermediates for further synthetic transformations. mdpi.comresearchgate.netresearchgate.netnih.gov

Aryl dithiocarbamates are another important class of sulfur-containing compounds. researchgate.net A one-pot, three-component reaction involving an amine, carbon disulfide, and an aryl iodide like 1,4-diiodobenzene, catalyzed by copper nanoparticles in water, offers a green and efficient route to these compounds. rsc.org Other methods include the copper-catalyzed cross-coupling of aryl iodides with tetraalkylthiuram disulfides. organic-chemistry.org

Table 2: Synthesis of Aryl Xanthates and Dithiocarbamates

| Compound Class | Synthetic Method | Starting Materials | Catalyst/Reagents |

|---|---|---|---|

| Aryl Xanthates | Reaction with CS₂ and alkyl halide | This compound, Carbon disulfide, Alkyl halide | Base |

| Aryl Xanthates | Aryne chemistry | Aryne precursor, Potassium xanthate | - |

| Aryl Dithiocarbamates | Three-component reaction | Amine, Carbon disulfide, 1,4-Diiodobenzene | Copper nanoparticles |

| Aryl Dithiocarbamates | Cross-coupling | 4-Iodoaniline, Tetraalkylthiuram disulfide | Copper catalyst |

Preparation of Aryl Sulfonyl Fluorides from this compound Precursors

Aryl sulfonyl fluorides are valuable reagents in organic synthesis and medicinal chemistry. mdpi.com While direct conversion from this compound is less common, it can serve as a precursor. The thiol can be oxidized to the corresponding 4-iodobenzenesulfonyl chloride, for example, using chlorine in the presence of water. The resulting sulfonyl chloride can then be converted to the sulfonyl fluoride by reaction with a fluoride source, such as potassium fluoride or potassium bifluoride. ic.ac.uk

More direct modern methods often start from aryl halides. mdpi.comorganic-chemistry.orgrsc.org For instance, aryl iodides can be converted to aryl sulfonyl fluorides in a one-pot reaction using a palladium catalyst, a sulfur dioxide source like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a fluoride source. mdpi.com Another approach involves the fluorosulfonylation of aryl thianthrenium salts, which can be generated from arenes, using a palladium catalyst. rsc.org

Table 3: Synthetic Routes to Aryl Sulfonyl Fluorides

| Starting Material | Key Transformation | Reagents | Catalyst |

|---|---|---|---|

| This compound | Oxidation to sulfonyl chloride, then fluorination | Cl₂/H₂O, then KF or KHF₂ | - |

| Aryl Iodide | One-pot fluorosulfonylation | DABSO, Fluoride source | Palladium catalyst mdpi.com |

| Aryl Thianthrenium Salt | Fluorosulfonylation | Na₂S₂O₄, NFSI | Palladium catalyst rsc.org |

| Arenediazonium Salt | Fluorosulfonylation | DABSO, KHF₂ | Copper catalyst |

S-Alkylation and S-Arylation Reactions of this compound

The thiol group of this compound is a versatile nucleophile, readily participating in S-alkylation and S-arylation reactions to form a diverse range of thioethers (sulfides). These reactions are fundamental for introducing the 4-iodophenylthio moiety into various molecular frameworks. The presence of the iodine atom on the aromatic ring makes the resulting products valuable intermediates for subsequent cross-coupling reactions.

S-Alkylation:

The S-alkylation of this compound typically proceeds via a standard nucleophilic substitution (SN2) mechanism. The thiolate, generated by treating the thiol with a suitable base, attacks an alkyl halide or a similar electrophile. Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF). researchgate.net For instance, the reaction of 3-iodobenzenethiol, a structural isomer, with cyclopentyl bromide in the presence of K₂CO₃ in DMF affords the corresponding S-alkylated product in good yield. Similarly, simple alkylating agents like iodomethane (B122720) can be used to produce the methyl thioether. nih.gov This straightforward method allows for the introduction of a wide variety of alkyl groups onto the sulfur atom.

S-Arylation:

The formation of diaryl sulfides through the S-arylation of this compound is a key transformation, often accomplished using transition metal-catalyzed cross-coupling reactions. wikipedia.orgwikipedia.org These methods have largely superseded harsher, classical conditions.

Copper-Catalyzed Ullmann Condensation: The Ullmann reaction is a classical method for forming C-S bonds, traditionally involving the reaction of a thiophenol with an aryl halide at high temperatures in the presence of stoichiometric copper. wikipedia.orgrug.nl Modern protocols utilize catalytic amounts of a copper(I) or copper(II) salt, often with a ligand such as 1,10-phenanthroline, in a polar solvent. wikipedia.orgorganic-chemistry.orgtcichemicals.com For example, the coupling of 3-iodobenzenethiol's parent compound, 1,3-diiodobenzene, with cyclopentylthiol can be achieved using a CuI/1,10-phenanthroline catalytic system with cesium carbonate as the base in DMSO at 100°C. These reactions tolerate a range of functional groups on both the thiol and the aryl halide. organic-chemistry.orgnih.gov

Palladium-Catalyzed Buchwald-Hartwig Type Coupling: Originally developed for C-N bond formation, the Buchwald-Hartwig amination has been successfully adapted for the synthesis of aryl thioethers. wikipedia.orgnumberanalytics.comjk-sci.com This reaction typically employs a palladium(0) catalyst, generated in situ from a palladium(II) precatalyst, in combination with a bulky, electron-rich phosphine (B1218219) ligand (e.g., Xantphos, dppf) and a base. jk-sci.comrsc.org The reaction of an aryl thiol with an aryl iodide or bromide proceeds under relatively mild conditions. rsc.org For example, a palladium-catalyzed S-arylation has been used to efficiently furnish diaryl sulfides from aryl xanthate-derived thiols and aryl iodides. nih.govacs.org The versatility and high functional group tolerance of this methodology make it a powerful tool for synthesizing complex diaryl sulfides. rsc.orgnih.gov

Copper-Catalyzed Chan-Lam Coupling: The Chan-Lam coupling reaction provides an alternative route to diaryl sulfides by coupling a thiol with an aryl boronic acid. rsc.orgwikipedia.orgorganic-chemistry.org This reaction is catalyzed by copper salts, such as Cu(OAc)₂, and is often performed in the presence of a base and an oxidant (typically air). wikipedia.orgresearchgate.net The reaction can proceed at room temperature and is known for its operational simplicity. rsc.orgorganic-chemistry.org The scope extends to a wide variety of thiols and aryl boronic acids, making it a valuable method for C-S bond formation. researchgate.netsioc-journal.cn

The table below summarizes representative conditions for these transformations.

Table 1: Representative Reaction Conditions for S-Alkylation and S-Arylation of Iodobenzenethiols

| Reaction Type | Thiol Substrate | Coupling Partner | Catalyst/Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|---|---|

| S-Alkylation | 3-Iodobenzenethiol | Cyclopentyl bromide | K₂CO₃ | DMF | 80°C | ~70% |

| S-Alkylation | Hydrolyzed Aryl Xanthate | Iodomethane | Base | Not Specified | Not Specified | Good nih.gov |

| S-Arylation (Ullmann) | Cyclopentylthiol | 1,3-Diiodobenzene | CuI, 1,10-Phenanthroline, Cs₂CO₃ | DMSO | 100°C | ~65% |

| S-Arylation (Pd-catalyzed) | Hydrolyzed Aryl Xanthate | Aryl Iodide | Palladium Catalyst, Base | Not Specified | Not Specified | Efficient nih.govacs.org |

| S-Arylation (Chan-Lam) | Thiol | Aryl Boronic Acid | Cu(OAc)₂, Base | Methanol (B129727) | Room Temp. | High rsc.org |

Integration into Oligomeric and Polymeric Architectures

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and an electrophilic iodo-substituted aryl ring, makes it an attractive monomer for the synthesis of sulfur-containing polymers, particularly poly(arylene sulfide)s (PASs). Poly(p-phenylene sulfide) (PPS) is a high-performance thermoplastic known for its excellent thermal stability and chemical resistance.

The synthesis of high molecular weight poly(p-phenylene sulfide) can be achieved through a polymerization reaction involving monomers derived from this compound, such as bis(4-iodophenyl) disulfide. researchgate.net Research has shown that the thermolysis of diphenyl disulfide in the presence of iodoarenes can yield unsymmetric diaryl sulfides, a reaction that forms the basis for polymerization. researchgate.net

In one synthetic approach, heating bis(4-iodophenyl) disulfide leads to the formation of linear, high molecular weight poly(p-phenylene sulfide) in high yield. researchgate.net This process is thought to proceed through a mechanism involving the thermal cleavage of the disulfide bond to generate thiyl radicals, which can then react with the iodoarene moieties in a chain-growth or step-growth polymerization process. The resulting polymer possesses a structure dominated by 1,4-phenylene sulfide repeating units. researchgate.net

Another method involves the oxygen-oxidative polymerization of diphenyl disulfide derivatives, catalyzed by a divanadium complex, which produces oligo(p-phenylene sulfide)s. researchgate.net While this specific method with the disulfide of this compound might be influenced by the reactivity of the C-I bond, it highlights the general utility of aryl disulfides as precursors to PPS. These polymerization strategies leverage the unique reactivity of the sulfur and iodo functionalities to construct robust, thermally stable polymeric architectures.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1,10-Phenanthroline |

| 1,3-Diiodobenzene |

| 3-Iodobenzenethiol |

| Bis(4-iodophenyl) disulfide |

| Cesium carbonate |

| Copper(I) iodide (CuI) |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| Cyclopentyl bromide |

| Cyclopentylthiol |

| Dimethylformamide (DMF) |

| Diphenyl disulfide |

| Iodomethane |

| o-Fluoronitrobenzene |

| Poly(p-phenylene sulfide) (PPS) |

| Potassium carbonate |

| Sodium hydride |

| Xantphos |

Elucidation of Reaction Mechanisms Involving 4 Iodobenzenethiol

Mechanistic Pathways of Nucleophilic Substitution at the Carbon-Iodine Bond

Nucleophilic substitution reactions at the carbon-iodine bond of 4-iodobenzenethiol can proceed through different mechanistic pathways, primarily the SN1 and SN2 mechanisms. The specific pathway is influenced by factors such as the nature of the nucleophile, the solvent, and the reaction conditions.

In an SN2 mechanism , the reaction occurs in a single, concerted step. libretexts.org The nucleophile attacks the electrophilic carbon atom from the side opposite to the iodine atom (backside attack), leading to a simultaneous breaking of the carbon-iodine bond and formation of a new bond with the nucleophile. libretexts.orgucsd.edu This process results in an inversion of the stereochemical configuration if the carbon were a chiral center. libretexts.orgucsd.edu The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. libretexts.org

Conversely, the SN1 mechanism is a two-step process. libretexts.orgchemguide.co.uk The initial and rate-determining step involves the slow ionization of the carbon-iodine bond to form a carbocation intermediate and an iodide ion. libretexts.orgucsd.educhemguide.co.uk This carbocation is then rapidly attacked by the nucleophile in the second step. libretexts.orgchemguide.co.uk The stability of the carbocation is a crucial factor, with more stable carbocations favoring the SN1 pathway. chemguide.co.uk The rate of an SN1 reaction is typically dependent only on the concentration of the substrate. ucsd.edu

The reactivity of the carbon-halogen bond is also a significant factor, with the carbon-iodine bond being the weakest among the halogens (excluding astatine), making iodoarenes like this compound more reactive in nucleophilic substitution reactions compared to their bromo and chloro analogs. chemguide.co.uk

Detailed Investigation of Cross-Coupling Reactions

Cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is a versatile substrate for these transformations. numberanalytics.com

Palladium-Catalyzed Cross-Coupling Pathways (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are central to modern organic synthesis, and the Sonogashira coupling is a prime example used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. numberanalytics.comwikipedia.org The generally accepted mechanism for these reactions involves a catalytic cycle with palladium cycling between the Pd(0) and Pd(II) oxidation states. numberanalytics.comnih.gov

The catalytic cycle for a typical palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling, can be broken down into three main steps: numberanalytics.comnobelprize.orglibretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. numberanalytics.comnobelprize.orglibretexts.org This is often the rate-determining step. numberanalytics.com

Transmetalation: In the case of the Sonogashira coupling, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide. wikipedia.orgwikidoc.org This species then transfers the alkyne group to the palladium center, a process called transmetalation. nobelprize.orgwikidoc.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orglibretexts.org

The Sonogashira coupling can also proceed without a copper co-catalyst, particularly when using specific ligands or reaction conditions. libretexts.org In the copper-free mechanism, after oxidative addition, a π-alkyne-palladium complex is proposed to form, followed by deprotonation and subsequent reductive elimination. libretexts.org

Role of Catalyst Loading, Ligand Selection, and Additives in Reaction Efficiency and Selectivity

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on several factors:

Catalyst Loading: While higher catalyst loadings can increase reaction rates, the goal is often to use the lowest possible amount of the expensive palladium catalyst. nih.gov In some cases, scaling up a reaction can allow for a decrease in catalyst loading. sigmaaldrich.com

Ligand Selection: The development of specialized ligands, such as sterically bulky phosphines (e.g., XPhos) and N-heterocyclic carbenes (NHCs), has been crucial for improving the scope and efficiency of cross-coupling reactions. nih.govsigmaaldrich.com Ligands can enhance the rates of key steps like oxidative addition and reductive elimination. nih.gov The optimal ligand is often specific to the reaction and substrates being used. nih.gov

Additives: Bases are essential in many cross-coupling reactions, such as the Sonogashira and Suzuki couplings, to neutralize byproducts or facilitate the transmetalation step. wikidoc.orglibretexts.org The choice of base can significantly impact the reaction outcome. sigmaaldrich.com In some instances, other additives can accelerate the reaction. nih.gov

The use of modern precatalysts, which are stable and efficiently generate the active catalytic species, has also become important for reliable and reproducible cross-coupling reactions. sigmaaldrich.com

Substrate Scope and Reactivity Trends in Cross-Coupling Reactions

The scope of palladium-catalyzed cross-coupling reactions is broad, but reactivity trends are observed. For the halide component, the reactivity generally follows the order: I > Br > OTf > Cl. wikipedia.orglibretexts.org This trend makes this compound a highly reactive substrate. This difference in reactivity can be exploited for selective couplings in molecules with multiple different halogen substituents. wikipedia.org

The nature of the nucleophilic partner also plays a significant role. A wide range of organometallic reagents, including those based on boron (Suzuki), tin (Stille), and zinc (Negishi), can be coupled with aryl halides. libretexts.org The functional group tolerance of these reactions is generally high, although some functional groups may interfere with the catalyst or reagents. nih.govnih.gov For instance, the presence of acidic functional groups can be challenging. nih.gov

| Reaction Type | Key Mechanistic Steps | Role of this compound | Influencing Factors |

|---|---|---|---|

| Nucleophilic Substitution (SN1) | 1. Formation of carbocation (rate-determining) 2. Nucleophilic attack | Substrate (source of electrophilic carbon) | Carbocation stability, solvent polarity |

| Nucleophilic Substitution (SN2) | Concerted backside attack of nucleophile | Substrate (source of electrophilic carbon) | Steric hindrance, nucleophile strength |

| Sonogashira Coupling | 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination | Aryl halide partner | Catalyst, ligands, base, copper co-catalyst |

Thiolysis Reaction Mechanisms and Kinetics

Thiolysis is a chemical reaction involving a thiol that cleaves a compound into two. wikipedia.org This process is analogous to hydrolysis, but with a thiol acting as the nucleophile instead of water. wikipedia.org In the context of this compound, the thiol group can participate in nucleophilic attack.

The kinetics and mechanism of thiol reactions, such as the thiol-Michael addition, are influenced by the choice of solvent, initiator (base or nucleophile), and the specific thiol used. rsc.org Computational and kinetic studies have shown that these factors determine whether the reaction proceeds through a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism. rsc.org

In nucleophilic aromatic substitution (SNAr) reactions involving biothiols, kinetic studies suggest that the mechanism can be on the borderline between a concerted and a stepwise pathway. frontiersin.org The anionic form of the thiol is often the key nucleophilic species, and its reactivity can be influenced by intramolecular hydrogen bonding. frontiersin.org

Reactions Involving Aryne Intermediates with this compound or its Equivalents

Arynes are highly reactive intermediates that can be generated from aryl halides. These intermediates can be trapped by a variety of nucleophiles and other reagents to form substituted aromatic compounds. sigmaaldrich.com The use of aryne chemistry allows for the formation of substitution patterns that may be difficult to achieve through other methods. pdx.edu

The generation of an aryne from an aryl iodide typically requires a strong base to deprotonate a carbon atom ortho to the iodine, followed by the elimination of the iodide. pdx.edu The resulting aryne can then react with a suitable trapping agent.

Bromothiolation and Iodothiolation Mechanisms

Bromothiolation and iodothiolation are powerful reactions that introduce both a thiol (or a protected thiol equivalent) and a halogen atom across a reactive intermediate, such as an aryne. The mechanism for these reactions, particularly in the context of aryne chemistry, has been a subject of detailed study.

A plausible mechanism for the thiolation/halogenation of an aryne intermediate begins with the generation of the aryne itself, often from an ortho-silylaryl triflate precursor. acs.orgnih.gov This highly reactive aryne is then subjected to a nucleophilic attack. In this context, a protected thiol source, such as a potassium xanthate, acts as the nucleophile. acs.orgnih.gov

The proposed mechanistic pathway proceeds as follows acs.org:

Aryne Formation : An ortho-silylaryl triflate is treated with a fluoride (B91410) source (e.g., potassium fluoride with 18-crown-6) to generate a highly reactive aryne intermediate.

Nucleophilic Attack : A sulfur nucleophile, like a potassium xanthate anion, attacks the aryne. This step is a nucleophilic addition to one of the triple bond carbons of the aryne, resulting in the formation of an aryl anion intermediate. acs.org

Electrophilic Trapping : The newly formed aryl anion is then trapped by an electrophilic halogen source. For bromothiolation, a reagent like pentafluorophenyl bromide can serve as the bromide source. acs.org For iodothiolation, an iodoalkyne can be used as the iodine source. acs.orgnih.gov This final step forms the o-halobenzenethiol equivalent. acs.org

Control experiments have shown that the sulfur nucleophile does not directly react with the electrophilic halogen source, supporting the proposed pathway where the aryne is trapped first by the nucleophile before halogenation occurs. acs.orgnih.gov This method provides an efficient route to o-bromobenzenethiol and o-iodobenzenethiol equivalents, which are valuable building blocks in organic synthesis. acs.orgnih.gov

Regioselectivity in Aryne-Mediated Thiolation Reactions

Regioselectivity is a critical aspect of aryne chemistry, especially when unsymmetrically substituted arynes are used. The position of the incoming nucleophile and the subsequent trapping electrophile is determined by the electronic and steric influences of the substituents on the aryne ring.

In the context of aryne-mediated thiolation, the initial nucleophilic attack by the sulfur species (e.g., xanthate) dictates the regiochemical outcome. For an unsymmetrical aryne, such as 3-methoxybenzyne, the nucleophile will preferentially add to one of the two carbons of the aryne bond. This preference is governed by the directing effect of the substituent. For instance, in the bromothiolation of 3-methoxybenzyne, the reaction can achieve regioselective synthesis, leading to a 1,2,3-substituted benzene (B151609) derivative where the C–S bond forms at the 1-position and the C–Br bond at the 2-position. acs.org

The factors influencing this regioselectivity are complex and can include:

Electronic Effects : Electron-donating or electron-withdrawing groups on the aryne can polarize the aryne bond, directing the nucleophilic attack to the more electrophilic carbon.

Steric Hindrance : Bulky substituents can hinder the approach of the nucleophile to the adjacent position, favoring attack at the more accessible carbon.

Coordination Effects : The cation associated with the nucleophile (e.g., potassium) and its interaction with substituents on the aryne can also influence the site of attack.

Difunctionalizations of a wide range of aryne intermediates have been developed, enabling the synthesis of diverse and highly functionalized aromatic compounds with high regioselectivity. acs.org

Hydrothiolation Pathways

Hydrothiolation involves the addition of the S-H bond of a thiol across an unsaturated C-C bond (alkene or alkyne). The mechanism of this reaction can proceed through several pathways, leading to different regioisomers (Markovnikov or anti-Markovnikov products).

Catalytic Hydrothiolation: Transition metal catalysis, for example with rhodium (Rh) or zinc (Zn) complexes, provides a controlled way to achieve hydrothiolation. escholarship.orgorganic-chemistry.org In rhodium-catalyzed hydrothiolation of 1,3-dienes, the regioselectivity can be controlled by the choice of the counter-ion associated with the metal center. escholarship.org

Allylic Sulfide (B99878) Formation : Non-coordinating counter-ions (e.g., SbF₆⁻) favor η⁴-diene coordination, leading to the formation of allylic sulfides. escholarship.org

Homoallylic Sulfide Formation : Coordinating counter-ions (e.g., Cl⁻) favor η²-diene coordination, resulting in homoallylic sulfides. escholarship.org

Mechanistic studies involving kinetic analysis suggest that these pathways can have different dependencies on the thiol concentration. escholarship.org

Brønsted Acid-Assisted Catalysis: A zinc-catalyzed hydrothiolation of alkenes, assisted by a Brønsted acid like 4-toluenesulfonic acid, can achieve high regioselectivity for the Markovnikov-type product. organic-chemistry.org This pathway is significant because it suppresses the formation of anti-Markovnikov products that typically arise from radical pathways. organic-chemistry.org The proposed mechanism involves the formation of a zinc-sulfide complex that then reacts with the alkene, avoiding the generation of free thiyl radicals. organic-chemistry.org

Radical Pathway: In the absence of specific catalysts or in the presence of radical initiators (like UV light), hydrothiolation can proceed via a radical chain mechanism. This pathway typically yields the anti-Markovnikov product.

Oxidation and Reduction Pathways of the Thiol Group in this compound

The thiol group (-SH) is redox-active and can undergo several oxidation reactions. wikipedia.orgnih.gov The specific product depends on the nature and strength of the oxidizing agent.

Oxidation Pathways:

Disulfide Formation : Mild oxidizing agents, such as iodine (I₂) or hydrogen peroxide (H₂O₂), readily oxidize thiols to disulfides. wikipedia.org In this reaction, two molecules of the thiol are coupled through a sulfur-sulfur bond. For this compound, this would yield bis(4-iodophenyl) disulfide. This process is reversible upon treatment with a reducing agent.

2 R-SH + Oxidant → R-S-S-R + Reduced Oxidant

Formation of Sulfenic, Sulfinic, and Sulfonic Acids : The use of stronger oxidizing agents can lead to higher oxidation states of sulfur. nih.govresearchgate.net

Sulfenic Acid (R-SOH) : This is the first product of a two-electron oxidation and is often a transient intermediate. nih.govresearchgate.net

Sulfinic Acid (R-SO₂H) : Further oxidation of the sulfenic acid yields the more stable sulfinic acid. nih.gov

Sulfonic Acid (R-SO₃H) : The final and most stable oxidation product is the sulfonic acid, formed under strong oxidizing conditions (e.g., with sodium hypochlorite). wikipedia.orgnih.gov

These oxidation reactions are fundamental in biological systems, where the thiol group of cysteine residues plays a key role in redox signaling. nih.govnih.gov

| Oxidation State | Product | Typical Oxidant |

| -1 | Disulfide (R-S-S-R) | I₂, Br₂, H₂O₂ |

| 0 | Sulfenic Acid (R-SOH) | Hydroperoxides |

| +2 | Sulfinic Acid (R-SO₂H) | Excess H₂O₂ |

| +4 | Sulfonic Acid (R-SO₃H) | Sodium Hypochlorite |

Reduction Pathways: The thiol group (-SH) is already in a reduced state. Reduction typically refers to the cleavage of the C-I bond rather than a reaction at the thiol group itself. For instance, treatment with zinc and hydrochloric acid (Zn/HCl) could potentially reduce the carbon-iodine bond.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

When a reaction can proceed through two or more competing pathways to yield different products, the product distribution can be governed by either kinetic or thermodynamic control. dalalinstitute.comdergipark.org.tr

Kinetic Control : At lower temperatures, reactions are often irreversible. The major product formed is the one that is generated the fastest, meaning it proceeds via the pathway with the lowest activation energy (Ea). This is known as the kinetic product. libretexts.orglibretexts.org

Thermodynamic Control : At higher temperatures, the reverse reactions can occur, allowing an equilibrium to be established between the products. The major product will be the most stable one (the one with the lowest Gibbs free energy, ΔG), regardless of how fast it is formed. This is the thermodynamic product. libretexts.orglibretexts.org

A classic example is the electrophilic addition of HBr to 1,3-butadiene, where the 1,2-adduct is the kinetic product and the more stable 1,4-adduct is the thermodynamic product. libretexts.orglibretexts.org This principle can be applied to reactions involving this compound, such as its addition to conjugated dienes. The reaction conditions, particularly temperature, will determine whether the kinetically favored or thermodynamically favored product predominates. dergipark.org.tr

| Control Type | Reaction Conditions | Dominant Product | Key Factor |

| Kinetic | Low Temperature, Short Reaction Time | Forms fastest | Lowest Activation Energy (Ea) |

| Thermodynamic | High Temperature, Long Reaction Time | Most stable | Lowest Gibbs Free Energy (ΔG) |

The free energy change of the activation step (ΔG) determines the rate constant (k) of a reaction. dalalinstitute.comsumitomo-chem.co.jp A smaller ΔG leads to a larger rate constant and a faster reaction. sumitomo-chem.co.jp Any catalytic process that lowers the activation energy of a specific pathway can be used to control the outcome of the reaction. libretexts.org

Spectroscopic and Computational Approaches to Mechanistic Studies

Elucidating the complex reaction mechanisms of a compound like this compound requires a combination of experimental and theoretical techniques. walisongo.ac.idslideshare.net

Spectroscopic and Analytical Methods: These methods are used to identify reactants, products, and crucially, any reaction intermediates.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are fundamental for verifying the structure of products and intermediates, confirming substitution patterns and the integrity of the molecule.

Mass Spectrometry (MS) : High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of products. The distinct isotopic signature of iodine makes it easily identifiable.

X-ray Crystallography : For solid, crystalline products or intermediates, X-ray crystallography provides unambiguous structural elucidation in the solid state.

In-situ Spectroscopy (e.g., ReactIR) : Techniques like Fourier-transform infrared spectroscopy (FTIR) can monitor the concentration of species in real-time as the reaction progresses, providing valuable kinetic data and insight into the formation and consumption of intermediates. mt.com

Computational Approaches: Theoretical calculations have become an indispensable tool for studying reaction mechanisms. sumitomo-chem.co.jp

Density Functional Theory (DFT) : DFT calculations are widely used to model reaction pathways. They can be employed to:

Calculate the energies of reactants, transition states, intermediates, and products. sumitomo-chem.co.jp

Determine activation energies (ΔG*) for competing pathways, which helps in predicting kinetic products. sumitomo-chem.co.jp

Visualize the geometry of transition states.

Understand the electronic effects that govern reactivity and regioselectivity.

By combining experimental data from spectroscopy with the theoretical insights from computational chemistry, researchers can construct a detailed and accurate picture of the reaction mechanism. sumitomo-chem.co.jp

Applications of 4 Iodobenzenethiol in Advanced Organic Synthesis

Role as a Precursor for Diverse Organic Compounds and Intermediates

4-Iodobenzenethiol serves as a crucial starting material for the synthesis of a variety of organic compounds and intermediates. lookchem.com Its dual reactivity, stemming from the thiol and iodo functionalities, enables its participation in numerous synthetic strategies. The thiol group can undergo reactions such as alkylation, arylation, and addition to unsaturated systems, while the carbon-iodine bond is a key site for cross-coupling reactions.

This compound is instrumental in preparing intermediates for pharmaceuticals and materials science. For instance, it is a precursor in the synthesis of vortioxetine, a drug used for treating depression. google.comgoogle.com In one synthetic route, this compound can be conceptualized as a fragment that, through a series of reactions, leads to the formation of the core structure of the drug. google.comgoogle.com

The versatility of this compound is further highlighted by its use in the creation of substituted benzothiophenes, which are important structural motifs in many biologically active compounds. researchgate.net The ability to functionalize both the sulfur atom and the iodinated carbon allows for the generation of a diverse library of derivatives from a single precursor.

Synthesis of Complex Heterocyclic Systems, e.g., Benzo[b]thiophenes

Benzo[b]thiophenes are a class of heterocyclic compounds that are prevalent in many pharmaceuticals and natural products. organic-chemistry.orgmdpi.com this compound and its isomers, such as 2-iodobenzenethiol, are valuable precursors for the synthesis of these important scaffolds. researchgate.net

One common strategy involves the palladium-catalyzed Sonogashira cross-coupling reaction between an iodothiophenol and a terminal alkyne. researchgate.net This reaction is followed by an intramolecular cyclization to construct the thiophene (B33073) ring fused to the benzene (B151609) ring. This method allows for the synthesis of a wide array of 2-substituted benzo[b]thiophenes in moderate to good yields. researchgate.net

For example, the reaction of 2-iodothiophenol (B3069315) with phenylacetylene (B144264) in the presence of a palladium catalyst can yield 2-phenylbenzo[b]thiophene. researchgate.net The reaction conditions can be optimized to achieve high yields, and the methodology has been successfully applied to gram-scale synthesis. researchgate.net Furthermore, the resulting benzo[b]thiophene derivatives can be further modified to create compounds with interesting photophysical or biological properties. researchgate.net

Alternative, transition-metal-free methods for the synthesis of benzo[b]thiophenes have also been developed, showcasing the ongoing innovation in this area. organic-chemistry.org These methods often rely on different starting materials but highlight the importance of the benzo[b]thiophene core that can be accessed from precursors like iodobenzenethiols. organic-chemistry.org

Construction of Molecular Nanowires and Scaffolding

The unique electronic and structural properties of molecules containing iodine and sulfur have led to their investigation in the field of nanotechnology. While direct studies on this compound for nanowire construction are not extensively detailed, related molecules provide insight into its potential. For example, 1-iodo-4-nitrobenzene (B147127) has been shown to form nanowires on graphite (B72142) surfaces. psu.edu The mechanism involves the formation of four-membered rings between adjacent molecules, leading to the construction of molecular wires that then assemble into nanowires through van der Waals forces. psu.edu

The concept of molecular wires involves creating one-dimensional molecular chains that can conduct electricity. wikipedia.org These structures are considered fundamental building blocks for future molecular electronic devices. wikipedia.orgnih.gov The ability of molecules to self-assemble into well-defined structures is crucial for their application in molecular electronics. wikipedia.org The presence of both a thiol group, which can bind to metal surfaces, and an iodo group, which can participate in intermolecular interactions, makes this compound a candidate for designing self-assembling molecular systems.

Late-Stage Functionalization Strategies in Natural Product Modification

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex molecules, such as natural products, in the final steps of a synthetic sequence. scispace.com This approach allows for the rapid generation of analogs with potentially improved pharmacological properties without the need for de novo synthesis. scispace.com

This compound has been utilized in the late-stage functionalization of the natural product platensimycin (B21506). nih.gov In one study, the oxirane ring of a platensimycin derivative was opened by this compound in a thiolysis reaction. nih.gov This introduced the 4-iodophenylthio moiety into the complex molecular scaffold. nih.gov

The newly introduced iodo group then serves as a handle for further diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. nih.gov This allows for the introduction of a variety of aryl and heteroaryl groups at this position, leading to a library of platensimycin derivatives with modified biological activities. nih.gov This work showcases the utility of this compound as a tool for the late-stage diversification of complex bioactive molecules. nih.gov

Development of Novel Reagents and Catalytic Systems Utilizing this compound Moieties

The reactivity of the carbon-iodine bond and the thiol group in this compound and its derivatives makes them valuable components in the development of new reagents and catalytic systems. While specific catalytic systems based solely on this compound are not extensively documented in the provided context, the principles of its reactivity are applied in broader catalytic contexts.

For instance, the iodo group in aryl iodides is a key feature in various catalytic cycles. Aryl iodides are often used as precursors to generate highly reactive species. In the context of aryne chemistry, o-silylaryl triflates can be treated with fluoride (B91410) sources to generate aryne intermediates, which can then be trapped by various nucleophiles, including thiol derivatives. acs.org

Furthermore, the development of catalysts for C-H functionalization often involves ligands that can steer the reactivity and selectivity of the metal center. researchgate.net While not directly a ligand, the structural motifs derived from this compound can be incorporated into more complex ligand structures. The principles of cross-coupling reactions, where aryl iodides are key substrates, are fundamental to the development of new catalytic systems for a wide range of organic transformations. google.comgoogle.com

Integration of 4 Iodobenzenethiol in Materials Science and Engineering

Utilization in Organic Semiconductors and Electronic Materials

4-Iodobenzenethiol serves as a crucial component in the development of organic semiconductors and electronic materials. lookchem.com Organic semiconductors are carbon-based materials that can conduct electricity under certain conditions. ossila.com They are integral to a variety of electronic devices, including organic light-emitting diodes (OLEDs) and organic photovoltaics. ossila.com The unique properties of this compound make it a valuable precursor in the synthesis of more complex organic molecules with tailored electronic characteristics.

The field of organic electronics is rapidly advancing, with a focus on creating flexible, lightweight, and cost-effective devices. sigmaaldrich.com Materials like this compound are part of a class of compounds known as small molecule semiconductors. ossila.com These molecules can be assembled into thin films that form the active layers in electronic devices. sigmaaldrich.com The performance of these devices is highly dependent on the molecular structure and organization of the semiconductor material. uwaterloo.ca

Research in this area often involves the synthesis of novel organic semiconductors derived from foundational molecules like this compound. For instance, derivatives of thiophenol are utilized in developing advanced materials for organic electronics. The ability to modify the structure of this compound allows for the fine-tuning of its electronic properties, which is essential for optimizing device performance. uwaterloo.ca

The following table provides examples of organic semiconductor classes and their applications, highlighting the context in which this compound-derived materials are utilized.

| Semiconductor Class | Example Materials | Key Applications |

| Small Molecules | Fullerenes, Polycyclic aromatic hydrocarbons (PAHs) | Organic Field-Effect Transistors (OFETs), OLEDs |

| Polymeric Semiconductors | Donor-Acceptor (D-A) copolymers, Polymeric blends | Organic Photovoltaics (OPVs), Flexible electronics |

| 2D Materials | Graphene Oxide, Self-Assembled Monolayers (SAMs) | Sensors, Transparent conductive films |

This table illustrates the broader categories of organic semiconductors where derivatives and applications related to this compound are relevant. ossila.com

Design and Synthesis of Materials with Tunable Optical and Electrical Properties

The molecular architecture of this compound provides a versatile platform for the design and synthesis of materials with tunable optical and electrical properties. The ability to precisely control these properties is a cornerstone of modern materials science, enabling the creation of components for next-generation photonic and electronic devices. researchgate.netrsc.org

The synthesis of such materials often involves modifying the core structure of this compound. For example, the iodine atom can be replaced through cross-coupling reactions to introduce different functional groups, thereby altering the electronic and optical characteristics of the resulting molecule. researchgate.net This approach allows for the creation of a diverse library of compounds with a wide range of properties.

One area of significant interest is the development of materials for organic electronics. By systematically modifying the chemical structure, researchers can tune the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ossila.com This tuning is critical for optimizing charge injection and transport in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the thiol group of this compound facilitates the formation of self-assembled monolayers (SAMs) on metal surfaces, which can also influence the optical and electrical properties of the interface. nih.gov The organization and packing of the molecules within the SAM can affect the work function of the metal and the energy level alignment at the interface, providing another avenue for property tuning. nih.gov

Recent research has also explored the use of external stimuli, such as light, to reversibly alter the properties of materials. mdpi.com Photoswitches, for example, can be incorporated into materials to modulate their conductivity or optical absorption in response to light. diva-portal.org The design of these systems often relies on a deep understanding of how molecular structure dictates the material's response to external fields.

Surface Functionalization and Anchoring Strategies Using this compound

This compound is a key molecule for modifying and functionalizing surfaces, particularly in the realm of nanomaterials and electronics. Its utility stems from the thiol (-SH) group, which forms a strong bond with noble metal surfaces like gold, and the iodo (-I) group, which provides a reactive site for further chemical modifications.

Self-Assembled Monolayers (SAMs) on Metal Surfaces (e.g., Gold Nanoparticles)

Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick layers that spontaneously form on a substrate. mdpi.com The thiol group in this compound has a strong affinity for gold, leading to the formation of a stable, semi-covalent bond. sigmaaldrich.com This process is a cornerstone of "bottom-up" nanofabrication, allowing for the creation of well-defined organic surfaces with tailored properties. nih.govresearchgate.net

When a gold substrate is immersed in a solution containing this compound, the molecules arrange themselves into a dense, crystalline-like monolayer. sigmaaldrich.com This functionalization is not limited to flat surfaces; it is also widely used to coat gold nanoparticles (AuNPs). nih.gov The ability to modify the surface of AuNPs is crucial for their application in various fields, including nanomedicine and biosensing. nih.govnih.gov

The properties of the resulting SAM can be influenced by several factors, including the structure of the thiol molecule and the conditions of the assembly process. sigmaaldrich.comcnislab.com For instance, the use of mixed SAMs, where two or more different thiols are used, can lead to the formation of patterned surfaces with distinct domains on the nanoscale. nih.gov The structure of these mixed monolayers on nanoparticles can be complex, with arrangements described as patchy or striped. nih.govcnislab.com

The table below summarizes key aspects of SAM formation on gold surfaces.

| Feature | Description | Significance |

| Driving Force | Strong affinity between sulfur and gold (approx. 45 kcal/mol). sigmaaldrich.com | Leads to stable, chemisorbed monolayers. wikipedia.org |

| Structure | Forms a well-ordered, often crystalline-like, monolayer. sigmaaldrich.com | Allows for precise control over surface properties. nih.gov |

| Applications | Surface functionalization of planar gold and gold nanoparticles. mdpi.comnih.gov | Enables use in sensors, electronics, and nanomedicine. mdpi.comnih.gov |

| Mixed SAMs | Co-assembly of different thiol molecules. nih.gov | Creates patterned surfaces with tunable properties. nih.gov |

This table highlights the fundamental principles and applications of self-assembled monolayers formed from thiol-containing molecules like this compound on gold surfaces.

Fabrication of Molecular Junctions for Electronic Devices

This compound plays a critical role in the fabrication of molecular junctions, which are the fundamental components of molecular electronic devices. researchgate.netijemnet.com A molecular junction consists of a single molecule or a self-assembled monolayer (SAM) of molecules chemically bonded between two electrodes. researchgate.netrsc.org The thiol group of this compound serves as an effective anchor to gold electrodes, forming the crucial electrode-molecule interface. rsc.orgaip.org

The fabrication of reliable and reproducible molecular junctions is a significant challenge in the field. nih.gov One common approach involves forming a SAM of molecules like this compound on a bottom electrode, followed by the deposition of a top electrode. nih.gov However, this top deposition can sometimes cause electrical shorts. nih.gov To address this, techniques have been developed, such as using a conducting polymer interlayer or employing liquid metal top-contacts like EGaIn (a eutectic alloy of gallium and indium). nih.govutwente.nl

The structure of the molecule within the junction dictates the device's electronic transport properties. researchgate.net The iodine atom in this compound offers a site for further chemical reactions, allowing for the synthesis of more complex molecules to be used in these junctions. For example, it can be used in cross-coupling reactions to create longer molecular wires. researchgate.net

The table below outlines different approaches to fabricating molecular junctions.

| Fabrication Technique | Description | Key Features |

| Static Junctions | Employs fixed electrodes where the distance cannot be easily adjusted. ijemnet.com | Suitable for creating stable, large-area junctions. nih.gov |

| Dynamic Junctions | Involves repeatedly forming and breaking single-molecule junctions, often using techniques like scanning tunneling microscope break-junction (STM-BJ). ijemnet.com | Allows for statistical analysis of single-molecule conductance. |

| Large-Area Junctions | Aims to create arrays of molecular junctions for potential integration into circuits. ijemnet.comnih.gov | High device yield and stability are key goals. nih.gov |

This table summarizes the main strategies for constructing electrode-molecule-electrode junctions, a process where molecules like this compound are fundamental. ijemnet.com

Applications in Molecular Electronics and Photoswitches

This compound and its derivatives are instrumental in the fields of molecular electronics and photoswitches, areas of research that aim to use individual molecules as functional electronic components. mdpi.comchemrxiv.org

In molecular electronics, the goal is to build circuits from the "bottom-up," using molecules as wires, resistors, diodes, and transistors. researchgate.netijemnet.com this compound is often used to create the crucial link between the molecule and the metal electrodes, typically gold, through its thiol group. rsc.org The iodine atom provides a reactive handle to synthesize more complex, functional molecules. For instance, oligo(phenyleneethynylene)s, which act as molecular wires, have been synthesized incorporating thiol groups for electrode attachment, a process that can start from precursors related to this compound. researchgate.net

Photoswitches are molecules that can be reversibly switched between two or more stable states by light. wiley-vch.debeilstein-journals.org This property makes them attractive for applications in data storage, molecular machines, and optical devices. nih.govchemrxiv.org Diarylethenes are a prominent class of photoswitches. wiley-vch.de In some experimental setups, these photoswitching molecules are connected to gold nanoelectrodes via an interface control molecule, such as this compound. aip.org The thiol group anchors the system to the gold surface, positioning the photoswitch within the molecular junction. aip.org

The conductance of these molecular junctions can be modulated by switching the molecule between its different states (e.g., open and closed forms). diva-portal.orgaip.org For example, calculations on dithienylethene molecules attached to gold leads have shown that the closed form can be significantly more conductive than the open form. diva-portal.org This light-induced change in conductivity is the basis for using these molecules as optical switches in electronic circuits.

The table below outlines the roles of this compound in these advanced applications.

| Application Area | Role of this compound/Derivatives | Key Research Finding |

| Molecular Electronics | Anchoring molecular wires to gold electrodes via thiol group. rsc.org | Synthesis of oligo(phenyleneethynylene) molecular wires with thiol end-groups. researchgate.net |

| Photoswitches | Serving as an interface control molecule to link photoswitches to nanoelectrodes. aip.org | Dithienylethene-based junctions show a significant difference in current between open and closed states. diva-portal.org |

This table summarizes the application of this compound in creating functional molecular electronic components and photoswitchable devices.

Development of Advanced Functional Materials for Sensor Applications

The development of advanced functional materials is crucial for creating next-generation sensors with enhanced sensitivity, selectivity, and response times. cnr.itmdpi.com this compound serves as a versatile building block in the synthesis of such materials, particularly for chemical and biological sensing applications. springer.com

The unique bifunctional nature of this compound, with its surface-anchoring thiol group and a reactive iodine atom, allows for the construction of complex sensor interfaces. The thiol group enables the formation of self-assembled monolayers (SAMs) on gold surfaces, which is a common platform for sensor fabrication. nih.gov These SAMs can be designed to create a specific chemical environment on the sensor surface, enhancing its ability to interact with target analytes. mdpi.com

The iodine atom can be used as a point of attachment for other molecules, allowing for the creation of surfaces with specific recognition capabilities. For example, receptor molecules that bind to a particular chemical or biological species can be coupled to the this compound monolayer. This strategy is employed in the development of biosensors and chemical sensors for a wide range of applications, from environmental monitoring to medical diagnostics. mdpi.comcnr.it

Furthermore, the electronic properties of materials derived from this compound can be exploited for sensor applications. Changes in the local environment, such as the binding of an analyte, can induce a measurable change in the electrical or optical properties of the material. This principle is the basis for many types of sensors, including conductometric gas sensors and fluorescent sensors. cnr.it

The table below provides an overview of how functional materials are utilized in sensor development.

| Sensor Type | Role of Functional Material | Example Application |

| Electrochemical Biosensors | Provides a stable surface for immobilizing biorecognition elements (e.g., enzymes, antibodies). | Detection of disease biomarkers. mdpi.com |

| Gas Sensors | Acts as the sensing layer where interaction with gas molecules changes its conductivity. cnr.it | Monitoring air quality and detecting pollutants. cnr.it |

| Optical Sensors | Exhibits a change in optical properties (e.g., fluorescence, absorbance) upon binding to an analyte. | Detection of specific ions or molecules in solution. |

This table illustrates the diverse roles of advanced functional materials, including those derived from this compound, in various sensor technologies.

Catalytic Research Involving 4 Iodobenzenethiol

Role of 4-Iodobenzenethiol as a Reactant or Ligand in Catalytic Cycles

In the realm of catalysis, a catalytic cycle describes the multi-step mechanism through which a catalyst facilitates a chemical reaction. wikipedia.org Within these cycles, participating molecules can adopt distinct roles, primarily as reactants that are transformed into products or as ligands that bind to the catalyst's active center, thereby modifying its properties and guiding the reaction pathway. This compound is a versatile compound that can function in both capacities, although its use as a reactant is more prominently documented in recent catalytic research.

As a reactant, this compound is particularly valuable in cross-coupling reactions. The molecule features two key functional groups: a thiol (-SH) group and an iodine atom attached to a benzene (B151609) ring. The thiol group can readily form a covalent bond with the surface of metal nanocatalysts, effectively anchoring the molecule to the catalyst. researchgate.net This anchoring facilitates the subsequent catalytic transformation involving the carbon-iodine bond.

A prime example is the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In studies utilizing plasmonic nanocatalysts, this compound is anchored onto gold or silver surfaces via its thiol group. researchgate.net This positions the iodobenzene (B50100) moiety for a coupling reaction with a terminal alkyne, catalyzed by the metallic nanostructure, leading to the formation of a new, more complex molecule. researchgate.net The catalyst, after facilitating the product's release, is regenerated to participate in another cycle. wikipedia.org

While its role as a ligand is less specific in the provided research, the principle of ligand involvement is central to catalysis. In homogeneous catalysis, ligands, often phosphine-based, bind to a central metal atom to form a catalyst complex. libretexts.org The nature of the ligand influences the catalyst's stability, solubility, and selectivity. libretexts.org The thiol group of this compound, with its sulfur atom, has the potential to act as a ligand, coordinating to a metal center and influencing its catalytic activity, similar to how other sulfur-containing compounds are known to interact with transition metals. nih.gov

Plasmon-Driven Catalysis and its Interplay with this compound

Plasmon-driven catalysis is an emerging field that utilizes metal nanostructures to harvest light energy and accelerate chemical reactions. wikipedia.org When nanoparticles of metals like gold or silver are illuminated with light of a specific wavelength, they exhibit localized surface plasmon resonance (LSPR). This phenomenon involves collective oscillations of the nanoparticle's conduction electrons, creating intense electromagnetic fields near the surface and generating energetic "hot" charge carriers (electrons and holes). wikipedia.orgd-nb.info These effects can significantly lower the activation energy of a reaction, driving chemical transformations under mild conditions. wikipedia.org

The interplay between plasmon-driven catalysis and this compound has been investigated at the nanoscale. In a notable study, this compound was used as a model reactant to demonstrate a plasmon-driven Sonogashira cross-coupling reaction. The key findings from this research are summarized below:

Reactant Anchoring: this compound molecules were anchored onto gold-and-silver-based nanocatalysts through a stable metal-thiol covalent bond. researchgate.net

Reaction Monitoring: The reaction was monitored in real-time using tip-enhanced Raman spectroscopy (TERS), a high-resolution imaging technique that provides detailed chemical information at the nanoscale. researchgate.net

Product Identification: The TERS spectra confirmed the conversion of this compound into the product, 4-(2-phenylethynyl)benzenethiol, demonstrating the efficacy of the plasmonic catalyst in promoting the carbon-carbon bond-forming reaction. researchgate.net

Catalyst Design: The study highlighted how the design of the plasmonic catalyst, such as using bimetallic gold-and-silver nanostructures, is crucial for the reaction's success. The gold component acts as an efficient light-harvesting antenna, while a catalytically active metal can be coupled to perform the chemical transformation. researchgate.netuni-muenchen.de

This research showcases a sophisticated application where this compound acts as a reactant in a reaction powered by light, bridging the fields of plasmonics and catalysis for advanced chemical synthesis.

System Components in Plasmon-Driven Catalysis of this compound

| Component | Role in the Catalytic System | Specific Example/Function | Reference |

|---|---|---|---|

| Plasmonic Nanocatalyst | Harvests light energy and provides the active site for the reaction. | Gold (Au) and Silver (Ag) nanostructures that exhibit LSPR. | researchgate.netwikipedia.org |

| This compound | Reactant molecule. | Anchors to the catalyst surface via its thiol group; the C-I bond is activated for coupling. | researchgate.net |

| Light Source | Energy input to excite the plasmons. | Laser light matching the plasmon resonance frequency of the nanocatalyst. | wikipedia.org |

| Analytical Technique | Monitors the reaction and identifies products. | Tip-Enhanced Raman Spectroscopy (TERS) provides nanoscale chemical imaging. | researchgate.net |

| Product | Result of the catalytic transformation. | 4-(2-phenylethynyl)benzenethiol formed via Sonogashira cross-coupling. | researchgate.net |

Development of Heterogeneous and Homogeneous Catalytic Systems for Sulfur-Containing Compounds

Catalytic systems are broadly classified as either homogeneous or heterogeneous. wikipedia.org In homogeneous catalysis, the catalyst exists in the same phase as the reactants (e.g., both are dissolved in the same liquid). eolss.net In heterogeneous catalysis, the catalyst is in a different phase from the reactants, most commonly a solid catalyst with liquid or gaseous reactants. chemguide.co.uksavemyexams.com Both system types have distinct advantages and are actively developed for reactions involving sulfur-containing compounds like this compound.

Homogeneous Catalysis: Homogeneous catalysts, often organometallic complexes, can offer high activity and selectivity because each catalytic entity can act as a single, well-defined active site. eolss.net For reactions like the Heck or Sonogashira couplings, palladium complexes with phosphine (B1218219) ligands are common homogeneous catalysts. libretexts.org The development in this area focuses on designing ligands that enhance catalyst stability and turnover number, allowing for lower catalyst loadings and milder reaction conditions.

Heterogeneous Catalysis: The primary advantage of heterogeneous catalysts is their ease of separation from the reaction mixture, which simplifies product purification and catalyst recycling—key tenets of sustainable chemistry. eolss.net However, for sulfur-containing compounds, heterogeneous catalysis faces a significant challenge: catalyst poisoning. The sulfur atom, with its Lewis basic electron pairs, can chemisorb strongly onto the surface of transition metal catalysts (like palladium, platinum, or nickel), blocking the active sites and deactivating the catalyst. nih.gov

To overcome this issue, significant research is dedicated to developing sulfur-tolerant heterogeneous catalysts. Recent advancements include:

Novel Catalyst Compositions: One study reports a novel heterogeneous Ruthenium-Sulfur (Ru-S) catalyst that demonstrates high tolerance to various sulfur functionalities, including thioethers and thiophenes, in the hydrogenation of quinolines. nih.gov

Surface Modification: The activity of such catalysts can be enhanced by the presence of oxidized sulfur species (sulfates or sulfites) on the surface, which appear to modify the electronic properties of the catalyst and improve its performance. nih.gov

Support Materials: The choice of support material can influence the dispersion of the active metal and its interaction with reactants, playing a role in catalyst stability and resistance to poisoning. catalysis.blog

The development of robust heterogeneous systems is crucial for the industrial application of reactions involving sulfur-containing substrates like this compound, enabling more sustainable and cost-effective chemical processes.

Investigation of Structure-Activity Relationships in this compound-Derived Catalysts

The structure-activity relationship (SAR) is a fundamental concept in catalysis that seeks to understand how the structural properties of a catalyst—at the atomic or nanoscale—influence its performance, including activity, selectivity, and stability. catalysis.blog Investigating these relationships is crucial for the rational design of more efficient catalysts. catalysis.blogrsc.org While catalysts are not typically "derived" from this compound, SAR studies are essential for optimizing catalysts for reactions that use this compound as a reactant or probe molecule.

Key structural factors that are investigated include:

Catalyst Composition: In bimetallic catalysts, the type and ratio of metals can dramatically alter catalytic performance. For instance, in plasmon-driven catalysis, silver nanoplates were found to have a higher yield for some reactions than gold nanoplates, demonstrating a clear compositional effect. researchgate.net

Size and Morphology: The size and shape of catalyst nanoparticles determine the number and type of active sites on the surface. In the electrocatalytic reduction of CO2, changing a copper catalyst from a single atom to a four-atom cluster (Cu4) altered the primary product from methane (B114726) to carbon monoxide, highlighting a strong size effect. frontiersin.org

Support Interactions: For supported catalysts, the interaction between the active particle and the support material is critical. A strong metal-support interaction (SMSI) can affect the electronic properties of the catalyst and its stability. ucl.ac.uk For example, defects and oxygen vacancies at the interface between Nickel (Ni) and Ceria (CeO2) supports can enhance catalytic activity in CO2 methanation. ucl.ac.uk

Electronic Properties: The electronic structure of a catalyst dictates its ability to participate in the bond-breaking and bond-forming steps of a reaction. catalysis.blog In plasmonic catalysis, the energy of the hot electrons generated can be tuned by changing the nanoparticle size and the wavelength of light, allowing for control over the reaction. wikipedia.org

By systematically varying these parameters and correlating them with the outcomes of reactions involving this compound (e.g., yield and rate of the Sonogashira coupling), researchers can build a detailed understanding of the SAR and design superior catalysts.

Structure-Activity Relationships in Catalysis

| Structural Property | Influence on Catalytic Activity | Example System | Reference |

|---|---|---|---|

| Size and Composition | Affects product selectivity and reaction efficiency. | Cu single-atom vs. Cu4 cluster catalysts yield different products in CO2 reduction. | frontiersin.org |

| Support Material & Defects | Influences catalyst stability and availability of active sites. | Oxygen vacancies at the Ni-CeO2 interface enhance methanation activity. | ucl.ac.uk |

| Electronic Structure | Determines the catalyst's ability to donate/accept electrons and activate reactants. | The energy of hot carriers in plasmonic catalysts can be tuned to drive specific reactions. | wikipedia.org |

| Surface Area & Porosity | A higher surface area can increase the number of available active sites. | General principle for heterogeneous catalysts. | catalysis.blog |

Applications in Fine Chemical Synthesis and Sustainable Chemical Transformations

The catalytic reactions involving this compound have direct applications in fine chemical synthesis and contribute to the broader goal of developing sustainable chemical transformations. Fine chemicals are complex, pure substances produced in relatively small quantities and are used as building blocks for specialty products like pharmaceuticals, agrochemicals, and performance materials.

Fine Chemical Synthesis: The Sonogashira cross-coupling reaction, demonstrated with this compound, is a cornerstone of modern organic synthesis. researchgate.net It allows for the construction of aryl-alkynyl motifs, which are important structural units in many functional materials and biologically active molecules. The product formed in the plasmon-driven reaction, 4-(2-phenylethynyl)benzenethiol, is a fine chemical that could serve as a precursor for more complex structures, such as self-assembled monolayers with specific electronic or optical properties.